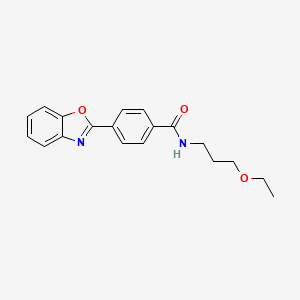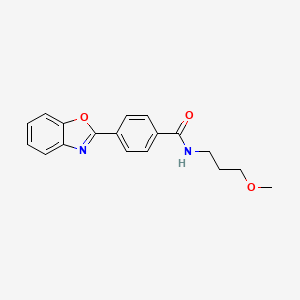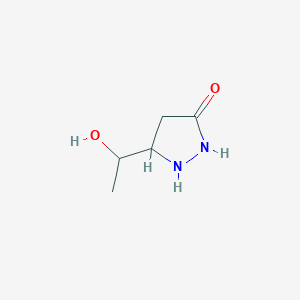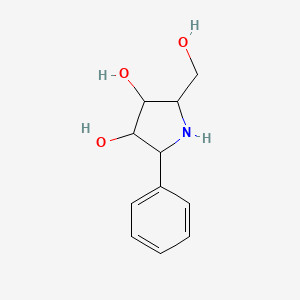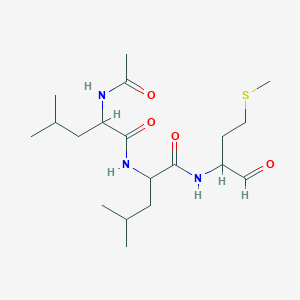
Calpain inhibitor II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calpain inhibitor II is a cell-permeable peptide that restricts the activity of calpain, cathepsin L, and cathepsin B . It also prevents the methylmercury-induced cell death of cultured rat cerebellar neurons . It’s a cysteine protease expressed in the nervous system and exhibits a calcium-dependent enzyme activity .
Chemical Reactions Analysis
This compound is known to inhibit calpain, a cysteine protease activated in brain disorders . It’s also known to restrict the activity of cathepsin L and cathepsin B . The exact chemical reactions involving this compound are not detailed in the retrieved papers.
Physical And Chemical Properties Analysis
This compound is a white powder . It’s soluble in ethanol at a concentration of 20 mg/mL . It’s stored at a temperature of -20°C . More detailed physical and chemical properties are not provided in the retrieved papers.
科学的研究の応用
Insulin Secretion and Action : Calpain inhibitors, including Calpain Inhibitor II, have been shown to increase insulin secretion in mouse pancreatic islets. This suggests a role for calpains in the regulation of insulin secretion and action, with potential implications for type 2 diabetes treatment (Sreenan et al., 2001).
Calpain Inhibitor-Aromatic Interactions : Research into the molecular structure of calpain inhibitors, including alpha-ketoamide-based inhibitors, has revealed novel interactions that can be exploited to design more effective and specific inhibitors for therapeutic applications (Qian et al., 2008).
Cataract Formation : this compound is linked to the study of human lens proteins and cataract formation, indicating its potential role in preventing or slowing down this process (David et al., 1989).
Rheumatoid Arthritis Treatment : Calpain inhibitors like E-64-d, a related compound, have shown therapeutic efficacy in animal models of rheumatoid arthritis, indicating the potential for this compound in similar applications (Yoshifuji et al., 2005).
Colitis and Colorectal Cancer : Calpain-2 inhibitor therapy has been found to reduce murine colitis and colitis-associated cancer, suggesting a similar potential for this compound in these conditions (Rose et al., 2015).
Neuropathy and Behavioral Impairment : A selective Calpain-2 inhibitor has been identified as a potential therapeutic treatment for concussion, with implications for the use of this compound in related neurological conditions (Wang et al., 2020).
Drug Discovery and Development : Calpain inhibitors, including this compound, are under exploration for their therapeutic potential in various diseases, including neurological disorders, muscular dystrophies, and diabetes (Ono et al., 2016).
Cancer Treatment : Studies have shown that this compound can induce apoptosis in certain types of cancer cells, providing a basis for its potential use in cancer therapy (Zhu & Uckun, 2000).
作用機序
Calpain inhibitor II restricts the activity of calpain, cathepsin L, and cathepsin B . It’s been found that it prevents the methylmercury-induced cell death of cultured rat cerebellar neurons . In the context of SARS-CoV-2, calpain-2 facilitates spike protein-mediated cell attachment by positively regulating the cell surface levels of ACE2 .
Safety and Hazards
Calpain inhibitor II should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Calpain inhibitors, including Calpain inhibitor II, have appeared as a possible therapeutic target for managing neurodegenerative diseases . They have shown excellent antiviral activities against SARS-CoV-2 by targeting the viral main protease . Future research may focus on further understanding the role of calpain inhibitors in various diseases and developing more effective and specific inhibitors .
特性
IUPAC Name |
2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4/'-(1-Methylethylidene)bis[2,6-dibromophenol]polymer with (chloromethyl)oxirane and 2,4,6-tribrom](/img/no-structure.png)
